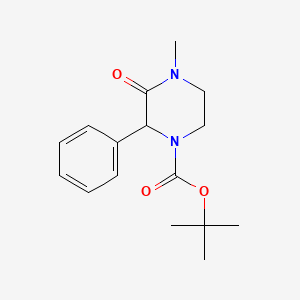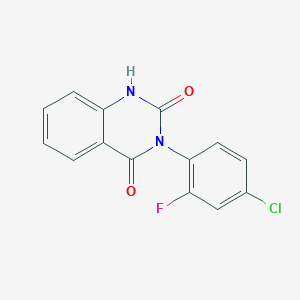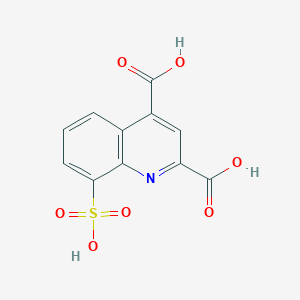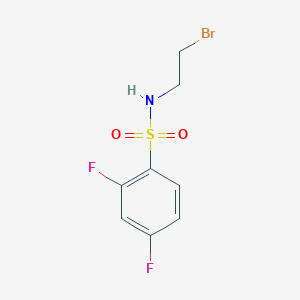
4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound characterized by its indole core structure, which is substituted with an amino group, a phenylsulfonyl group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where the sulfonylated indole reacts with an amine.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the compound reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with electrophiles.
Condensation: The compound can undergo condensation reactions with various nucleophiles, forming imines or Schiff bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indoles.
Condensation: Imines or Schiff bases.
科学研究应用
4-Amino-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-Amino-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions. The exact mechanism depends on the specific application and target.
相似化合物的比较
4-Amino-1-(phenylsulfonyl)-indole: Lacks the aldehyde group but shares similar structural features.
5-Amino-1-(phenylsulfonyl)-indole: Similar structure with the amino group at a different position.
4-Amino-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure with the aldehyde group at a different position.
Uniqueness: 4-Amino-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
827607-95-4 |
|---|---|
分子式 |
C15H12N2O3S |
分子量 |
300.3 g/mol |
IUPAC 名称 |
4-amino-1-(benzenesulfonyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C15H12N2O3S/c16-15-11(10-18)6-7-14-13(15)8-9-17(14)21(19,20)12-4-2-1-3-5-12/h1-10H,16H2 |
InChI 键 |
JOAJLLFKSYDCHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)



![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)




